N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Beschreibung
This compound features a hybrid structure combining a 2,3-dihydro-1,3-benzothiazole core substituted with a sulfamoyl group and a propenyl moiety, fused to a benzamide scaffold bearing a 1,2,3,4-tetrahydroisoquinoline sulfonyl group. Characterization likely employs IR, NMR, and mass spectrometry, with crystallographic validation via tools like SHELXL or ORTEP for structural confirmation .
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5S3/c1-2-14-30-23-12-11-22(37(27,32)33)16-24(23)36-26(30)28-25(31)19-7-9-21(10-8-19)38(34,35)29-15-13-18-5-3-4-6-20(18)17-29/h2-12,16H,1,13-15,17H2,(H2,27,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGMDASLHPHLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound N-[(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₇N₃O₄S₂
- Molecular Weight : 403.5 g/mol
Structural Representation
The compound features a benzothiazole core with various substituents that contribute to its biological properties. The structural complexity allows for interactions with multiple biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. It exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated that it has a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 25.1 μM against certain cancer types, demonstrating its potential as an anticancer agent .
Antibacterial and Antifungal Properties
The compound has also shown promising antibacterial and antifungal activities. In vitro tests revealed that it can inhibit the growth of several pathogenic microorganisms, making it a candidate for further development in treating infections . The minimal inhibitory concentration (MIC) was recorded at 50 μg/mL for various tested organisms, indicating high efficacy .
The biological activity of the compound is believed to stem from its ability to interfere with specific cellular pathways. It has been suggested that the sulfonamide group plays a crucial role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis . Additionally, its interaction with tubulin may disrupt microtubule formation, leading to apoptosis in cancer cells.
Study 1: Antitumor Efficacy
A study published in 2023 evaluated the compound's effectiveness against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that the compound significantly reduced cell viability compared to controls, supporting its potential as an anticancer drug .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its utility in developing new antibiotics .
Comparative Biological Activity Table
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual sulfonamide groups (6-sulfamoyl benzothiazole and tetrahydroisoquinoline sulfonyl) and the Z-configured benzothiazol-2-ylidene. Key comparisons include:
- Sulfonamide/Sulfamoyl Groups: The target compound’s sulfamoyl group (6-sulfamoyl benzothiazole) resembles the sulfonyl substituents in ’s triazoles.
- Tautomerism: Unlike ’s thione-thiol equilibrium, the target compound’s benzothiazol-2-ylidene core may exhibit keto-enol tautomerism, affecting electron delocalization and binding affinity .
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : The absence of ν(C=O) (~1660–1680 cm⁻¹) in the target compound’s benzothiazole core contrasts with ’s hydrazinecarbothioamides, which retain C=O stretches. However, ν(C=S) (~1243–1258 cm⁻¹) aligns with tautomerically stable thiones in triazoles .
- Crystallography : The compound’s structural validation would leverage SHELX and ORTEP, similar to and . Its propenyl group may introduce steric effects, complicating refinement compared to simpler sulfonamides .
Bioactivity and Pharmacological Profiling
While direct bioactivity data for the target compound is absent, ’s clustering approach links structural similarity to bioactivity patterns. Key inferences:
- Sulfonamide-rich compounds : Often target enzymes (e.g., carbonic anhydrase) or receptors requiring sulfonamide interactions. The dual sulfonamides in the target compound may enhance binding specificity .
- Benzothiazole derivatives: Known for antimicrobial and antitumor activity. The propenyl group could modulate lipophilicity, influencing membrane permeability vs. ’s oxadiazole-thiazole hybrids, which prioritize solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
